Atopaxar hydrobromide

Übersicht

Beschreibung

Atopaxar hydrobromide is a novel chemical compound known for its potent inhibitory effects on the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway plays a crucial role in regulating immunity, cell division, cell death, and tumor formation. This compound has been identified as a specific inhibitor of JAK1 and JAK2, making it a promising candidate for cancer treatment and other immune-related disorders .

Wirkmechanismus

Atopaxar hydrobromide is a potent and selective antagonist of the protease-activated receptor-1 (PAR-1) and has been investigated for the treatment of coronary artery disease and acute coronary syndrome .

Target of Action

This compound primarily targets the protease-activated receptor-1 (PAR-1) , a thrombin receptor . It also inhibits Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) .

Mode of Action

This compound acts as a reversible antagonist of PAR-1, interfering with thrombin-mediated platelet signaling . It also blocks the JAK-STAT3 signaling pathway by inhibiting the phosphorylation of JAK1, JAK2, and STAT3 .

Biochemical Pathways

This compound affects the JAK-STAT signaling pathway , which plays a vital role in immunity, cell division, cell death, and tumor formation . Disruption of this pathway can lead to various diseases, especially cancer and immune disorders .

Pharmacokinetics

It is known to be orally active .

Result of Action

This compound inhibits platelet aggregation induced by thrombin or TRAP . It also induces G1 phase cell cycle arrest, stopping cancer cell growth and inducing apoptosis . Furthermore, it has been shown to inhibit tumor cell growth in vivo .

Action Environment

It is known that the compound is orally active, suggesting that it is stable in the gastrointestinal environment .

Biochemische Analyse

Biochemical Properties

Atopaxar hydrobromide interacts with several enzymes and proteins. It blocks constitutively activated and cytokine-induced STAT3 phosphorylation and also inhibits JAK1 and JAK2 phosphorylation . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it induces G1 phase cell cycle arrest, which stops cancer cell growth and induces apoptosis . It also inhibits tumor cell growth in vivo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the JAK-STAT3 signaling pathway, blocking constitutively activated and cytokine-induced STAT3 phosphorylation . It also inhibits JAK1 and JAK2 phosphorylation .

Metabolic Pathways

This compound is involved in the JAK-STAT3 signaling pathway

Vorbereitungsmethoden

The synthesis of atopaxar hydrobromide involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the final product.

Industrial production methods focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Atopaxar Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, spezifische Temperaturen und das Vorhandensein von Katalysatoren. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Atopaxar Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in verschiedenen Studien als chemischer Inhibitor verwendet, um den JAK-STAT-Signalweg zu verstehen.

Biologie: Wird in Zellzyklusstudien eingesetzt, um seine Auswirkungen auf Zellteilung und Apoptose zu untersuchen.

Medizin: Als potenzieller Therapeutikum für die Krebsbehandlung untersucht, da es die Apoptose in Krebszellen induzieren kann.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf immunbedingte Erkrankungen und Krebs abzielen

5. Wirkmechanismus

Atopaxar Hydrobromid entfaltet seine Wirkung, indem es die Phosphorylierung von JAK1 und JAK2 spezifisch inhibiert, die Schlüsselkomponenten des JAK-STAT-Signalwegs sind. Diese Hemmung verhindert die Aktivierung von STAT3, einem Transkriptionsfaktor, der die Expression von Genen reguliert, die an der Zellzyklusprogression und Apoptose beteiligt sind. Durch die Blockierung dieses Wegs induziert Atopaxar Hydrobromid einen G1-Phasen-Zellzyklusarrest und fördert die Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Atopaxar Hydrobromid ist im Vergleich zu anderen JAK-STAT-Inhibitoren aufgrund seiner Spezifität und Potenz einzigartig. Zu den ähnlichen Verbindungen gehören:

Ruxolitinib: Ein weiterer JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.

Tofacitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und Psoriasisarthritis eingesetzt wird.

Baricitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird.

Atopaxar Hydrobromid zeichnet sich durch seine selektive Hemmung von konstitutiv aktiviertem STAT3 aus, wodurch es besonders effektiv bei der gezielten Behandlung von Krebszellen mit abweichender STAT3-Signalgebung ist .

Eigenschaften

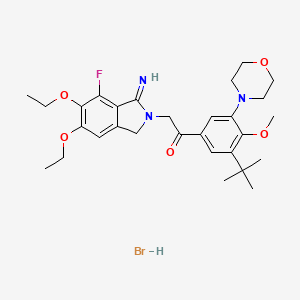

IUPAC Name |

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMBLVOFOAGGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BrFN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915664 | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474550-69-1, 943239-67-6 | |

| Record name | Atopaxar hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOPAXAR HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.